Derrone

Descripción general

Descripción

Derrone is a naturally occurring compound found in various plants, including Erythrina orientalis and Cudrania tricuspidata. It has garnered significant attention due to its potential therapeutic properties, particularly in cancer treatment. This compound exhibits various biological activities, including inhibition of cell growth and induction of cell death in cancer cells .

Aplicaciones Científicas De Investigación

Derrone has a wide range of scientific research applications:

Chemistry: this compound is studied for its potential as a chemical probe to investigate various biochemical pathways.

Biology: It is used to study cell signaling pathways and cellular responses to stress.

Medicine: this compound has shown promise as an anticancer agent by inducing cell death in cancer cells through mechanisms such as autophagy and apoptosis

Mecanismo De Acción

Target of Action

Derrone, a prenylated isoflavone , has been identified to target multiple proteins in the cell. The primary targets of this compound are the Transforming Growth Factor-β (TGF-β) Type 1 Receptor Kinase and Aurora kinases . These proteins play crucial roles in cell proliferation, differentiation, and apoptosis.

Mode of Action

This compound interacts with its targets in a unique manner. Molecular docking studies predict that this compound fits potently into the ATP-binding pocket of the TGF-β receptor type 1 kinase domain with stronger binding scores than ATP . This interaction inhibits the TGF-β1-induced phosphorylation and nuclear translocations of Smad2/3 . In the case of Aurora kinases, this compound exhibits an ability to inhibit the phosphorylation of histone H3 at ser10 .

Biochemical Pathways

This compound affects several biochemical pathways. In the TGF-β1-stimulated pathway, this compound significantly decreases the expressions of TGF-β1, fibronectin, elastin, and collagen1α1, accompanied by downregulation of α-SMA expression . In the Aurora kinase pathway, this compound impairs the mitotic spindle checkpoint and leads to endoreduplication in cancer cells .

Result of Action

This compound’s action results in significant molecular and cellular effects. It inhibits cell growth of various cancer cells and induces autophagic cell death . This compound also shows anti-fibrotic effects on TGF-β1-stimulated MRC-5 lung fibroblast cells and bleomycin-induced lung fibrosis . Furthermore, it suppresses human platelet aggregation and thrombin-induced clot formation .

Análisis Bioquímico

Biochemical Properties

Derrone has been characterized as an Aurora kinase inhibitor . Aurora kinases are serine/threonine kinases that play a key role in cell division during mitosis . This compound exhibits an ability to inhibit the phosphorylation of histone H3 at ser10, both in kinase assay and at the cellular level .

Cellular Effects

This compound has been found to inhibit cell growth of various cancer cells . It induces autophagic cell death through the increase of cytoplasmic Ca 2+ and reactive oxygen species (ROS) . The treatment of autophagy inhibitor reversed this compound-mediated cell death, suggesting that this compound induces autophagic cell death .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with Aurora kinases . It inhibits the phosphorylation of histone H3 at ser10, impairing the mitotic spindle checkpoint and leading to endoreduplication in cancer cells . This compound also induces sustained phosphorylation of ERK, and the inhibition of ERK phosphorylation using U0126 (ERK inhibitor) markedly attenuated this compound-induced cell death .

Temporal Effects in Laboratory Settings

It has been observed that this compound significantly inhibits the formation and growth of MCF7 tumor spheroids .

Metabolic Pathways

Its role as an Aurora kinase inhibitor suggests that it may interact with enzymes involved in cell division and growth .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Derrone can be extracted from natural sources such as Erythrina orientalis and Cudrania tricuspidata. The extraction process typically involves solvent extraction followed by chromatographic purification to isolate the compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant materials, followed by purification using techniques such as high-performance liquid chromatography. The process ensures the isolation of this compound in sufficient quantities for research and potential therapeutic use .

Análisis De Reacciones Químicas

Types of Reactions: Derrone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure to enhance its biological activity or to study its mechanism of action .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated compounds .

Comparación Con Compuestos Similares

Derrone is unique compared to other similar compounds due to its multiple mechanisms of action and broad range of biological activities. Similar compounds include:

Gefitinib and Erlotinib: Targeted cancer therapies that selectively attack cancer cells, similar to this compound’s anticancer properties.

This compound’s ability to induce autophagy, inhibit Aurora kinases, and target TGF-β receptor pathways makes it a versatile compound with significant potential in various therapeutic applications.

Actividad Biológica

Derrone, a natural isoflavonoid derived from the fruit of Erythrina orientalis, has garnered attention for its diverse biological activities, particularly in the realms of anti-fibrotic, anti-inflammatory, and anticancer effects. This article synthesizes recent research findings, highlighting this compound's mechanisms of action, its effects on various cell types, and its potential therapeutic applications.

1. Anti-Fibrotic Activity

Recent studies have demonstrated that this compound exhibits significant anti-fibrotic properties, particularly in lung fibroblast cells and in vivo models of pulmonary fibrosis.

- Inhibition of TGF-β1 Pathway : this compound has been shown to downregulate the expression of myofibroblast markers induced by TGF-β1 in MRC-5 lung fibroblast cells. It also inhibits the phosphorylation and nuclear translocation of Smad2/3, critical mediators in the TGF-β signaling pathway .

- Reduction of Collagen Deposition : In a bleomycin-induced lung fibrosis model, this compound significantly decreased collagen deposition and the expression of fibrotic markers such as fibronectin and elastin .

1.2 Case Study

In a controlled experiment involving bleomycin-challenged mice:

- This compound Treatment : Mice received 500 μg/kg of this compound intranasally every three days.

- Findings : The treatment resulted in a marked reduction in TGF-β1 levels and collagen content in lung tissues (p < 0.001) compared to untreated controls .

2. Antiplatelet Activity

This compound has been identified as a potent inhibitor of platelet aggregation, which is crucial for preventing thrombotic events.

- Calcium Mobilization Inhibition : this compound reduces collagen-induced calcium mobilization in platelets, leading to decreased aggregation .

- Inhibition of Thromboxane A2 Generation : It suppresses TXA2 production, a key mediator in platelet activation, by inhibiting associated signaling pathways including cPLA2 and p38 MAPK .

2.2 Research Findings

A study reported that:

- This compound Concentration : At concentrations ranging from 15 to 60 μM, this compound significantly inhibited collagen-stimulated serotonin secretion from platelets.

- Phosphorylation Effects : It also inhibited ERK2 phosphorylation, further contributing to its antiplatelet effects .

3. Anticancer Properties

This compound shows promise as an anticancer agent, particularly against non-small cell lung cancer (NSCLC) cells.

3.1 Induction of Cell Death

Research indicates that this compound induces both autophagic and apoptotic cell death pathways in A549 NSCLC cells:

- Mechanisms : The compound increases reactive oxygen species (ROS) levels, which are pivotal in triggering cell death pathways .

3.2 In Vitro Studies

In vitro assays have shown that:

- Growth Inhibition : this compound significantly inhibits the growth of A549 cells with IC50 values indicating potent cytotoxicity .

4. Aurora Kinase Inhibition

This compound has been characterized as an inhibitor of Aurora kinases, which are essential for mitotic regulation.

4.1 Implications for Cancer Therapy

In vitro studies show that this compound disrupts mitotic spindle formation by inhibiting Aurora kinase activity:

5. Summary Table of Biological Activities

Propiedades

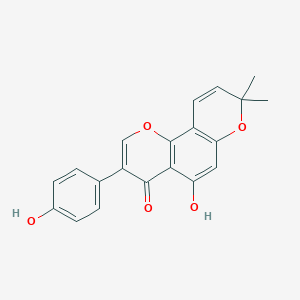

IUPAC Name |

5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O5/c1-20(2)8-7-13-16(25-20)9-15(22)17-18(23)14(10-24-19(13)17)11-3-5-12(21)6-4-11/h3-10,21-22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSYPWSSGRVZENH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C(C3=C2OC=C(C3=O)C4=CC=C(C=C4)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.